The compound (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride is a complex organic molecule that falls under the category of amines. It is characterized by its unique structure that combines aromatic and heterocyclic components, making it of interest in various scientific fields. This compound can be classified as an organic compound, specifically due to the presence of carbon atoms bonded to hydrogen and other elements, which are typical characteristics of organic chemistry .
This compound can be classified based on its source as an organic compound, which includes substances derived from living organisms or synthetic processes involving carbon-containing compounds. Within organic compounds, it can further be classified as an aromatic amine, due to the presence of an amine functional group attached to an aromatic ring .
The synthesis of (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride typically involves multi-step organic synthesis techniques. The general steps may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for this compound is , indicating it contains 19 carbon atoms, 24 hydrogen atoms, two chlorine atoms (from the dihydrochloride), two nitrogen atoms (from the amine), and one oxygen atom (from the methoxy group).
The structure features:
Molecular modeling software can be utilized to visualize its three-dimensional structure, which reveals significant steric interactions due to bulky substituents.
The compound can participate in various chemical reactions typical for amines and aromatic compounds:
These reactions are crucial for its potential applications in medicinal chemistry and organic synthesis.
The mechanism of action for compounds like (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride often involves interactions at specific biological targets. For instance:
Research into its pharmacodynamics would provide insights into its efficacy and safety profile.
The physical properties of (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride include:
Chemical properties include its reactivity with acids and bases, stability under various pH conditions, and potential degradation pathways when exposed to light or heat.
This compound has potential applications in several scientific fields:
The 1,2,3,4-tetrahydroquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, with roots tracing to naturally occurring alkaloids exhibiting diverse bioactivities. Early interest emerged from antitumor antibiotics like saframycin A and quinocarcin, which feature complex THIQ frameworks and demonstrated potent cytotoxicity [3]. This natural product inspiration catalyzed synthetic efforts to harness the THIQ core for pharmaceutical development. The scaffold's biological relevance stems from its structural similarity to endogenous neurotransmitters, enabling interactions with central nervous system targets. Notably, its semi-rigid, bicyclic structure provides an optimal spatial arrangement for receptor binding, while the basic nitrogen facilitates protonation and ionic interactions with biological targets [3] [10].
Modern drug discovery has exploited this scaffold across therapeutic areas. Seminal examples include the multidrug resistance (MDR) inhibitor XR9577 (tariquidar analog), which incorporates a THIQ-ethyl-phenylamine motif to potently inhibit P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) [5]. Similarly, orexin receptor antagonists like ACT-335827 utilize the THIQ nucleus for CNS penetration and selective OX1 receptor antagonism (IC₅₀ = 6 nM), highlighting its utility in neuropharmacology . The synthetic accessibility of THIQs via Pictet-Spengler condensation or Bischler-Napieralski cyclization further cemented their status as versatile building blocks in drug design [3].
Table 1: Evolution of THIQ-Based Therapeutics
Compound | Therapeutic Application | Key Structural Features | Target/Activity |
---|---|---|---|
Saframycin A | Antitumor antibiotic | Pentacyclic THIQ dimer | DNA alkylation |
XR9577 (Tariquidar analog) | Multidrug resistance reversal | THIQ-ethyl-phenylamine core | P-gp/BCRP inhibition |
ACT-335827 | Orexin receptor antagonist | 7-Alkoxy-THIQ with phenylglycine amide | OX1 receptor (IC₅₀ = 6 nM) |
Cocaine MDR modulators | Chemotherapy adjuvants | 2-Substituted THIQ derivatives | P-gp inhibition |
Methoxy group positioning on the THIQ scaffold profoundly influences molecular recognition, pharmacokinetics, and metabolic stability. The 8-methoxy regioisomer specifically enhances receptor affinity through electronic and steric effects. Computational studies indicate that methoxy substitution at C-8 donates electron density to the aromatic system, facilitating π-stacking interactions with hydrophobic receptor pockets [6] [10]. This electronic modulation is evidenced by comparative binding studies: 8-methoxy-THIQ derivatives exhibit 3-5 fold higher affinity for aminergic receptors compared to their 6- or 7-substituted analogs [6] [8].
Regioselective synthesis remains critical for probing methoxy effects. Bromination studies demonstrate that electron-rich positions (C-5 and C-8) in methoxy-THIQs undergo electrophilic substitution preferentially, enabling targeted functionalization [8]. For example, 8-methoxy-1,2,3,4-tetrahydroquinoline (CAS 53899-17-5) undergoes regioselective bromination at C-5, preserving the methoxy group for downstream derivatization [8]. The methoxy group's steric contribution also modulates conformational flexibility. In orexin receptor antagonists, 7-alkoxy groups larger than methoxy (e.g., ethoxy or propoxy) improved potency, but 8-methoxy uniquely balanced bulk and ligand efficiency [6]. Furthermore, the 8-methoxy group enhances metabolic stability by shielding adjacent positions from oxidative degradation, extending plasma half-life in preclinical models [6].
Table 2: Impact of Methoxy Position on THIQ Bioactivity
Substitution Pattern | Affinity (Example Target) | Key Biopharmaceutical Properties | Synthetic Accessibility |
---|---|---|---|
6-Methoxy-THIQ | Moderate (OX1: Ke >1 µM) | High metabolic clearance | Challenging regioselective synthesis |
7-Methoxy-THIQ | High (OX1: Ke = 50-100 nM) | Optimal logP for CNS penetration | Accessible via alkylation of phenols |
8-Methoxy-THIQ | Highest (Dopamine D3: Ki <1 nM) | Enhanced metabolic stability | Regioselective bromination at C-5 |
The strategic incorporation of a 3-(2-aminoethyl)phenyl moiety into THIQ scaffolds addresses key challenges in receptor engagement: enhancing subtype selectivity and enabling bitopic (orthosteric/allosteric) binding modes. Structural biology insights reveal that dopaminergic and orexin receptors possess extended binding pockets beyond the orthosteric site. The ethylphenylamine spacer projects secondary pharmacophores into these secondary pockets, improving affinity and selectivity [5]. For instance, in dopamine D₂/D₃ receptor antagonists, the ethyl linker optimally positions aryl groups in a secondary binding pocket (SBP), achieving >1000-fold selectivity for D₃ over D₂ receptors [1] .
Molecular modeling of the target compound (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine suggests a dual binding mechanism: (1) the protonated THIQ nitrogen forms a salt bridge with conserved aspartate (e.g., D110 in D3R), while (2) the ethylphenylamine arm engages in π-π stacking with transmembrane helix 6/7 residues [5]. This configuration was validated in MDR inhibitors like WK-X-34, where the ethylphenylamine group enabled simultaneous inhibition of P-gp and BCRP by bridging transmembrane helices 4-6 and 12 [5]. The primary amine terminus serves as a versatile handle for further derivatization—acylating or sulfonating this group fine-tunes polarity and hydrogen-bonding capacity without perturbing core interactions. In orexin receptor antagonists, analogous modifications converted antagonists into partial agonists, demonstrating the critical role of this moiety in functional efficacy modulation .
Design Advantages of Ethylphenylamine Integration:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0